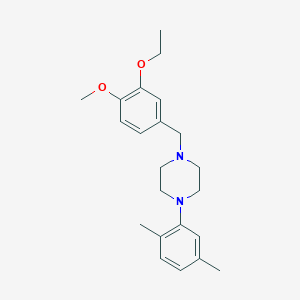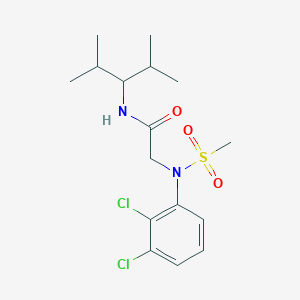acetate](/img/structure/B4922005.png)
ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is an organic compound known for its diverse applications in scientific research and industry This compound, part of the chromen derivative family, features a unique structure combining a chromen ring with a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate typically involves multiple steps:
Formation of the Chromen Core: : The base structure is synthesized using a condensation reaction between o-hydroxyacetophenone and benzaldehyde in the presence of an acid catalyst.
Esterification: : The final step involves the esterification of the functionalized chromen derivative with ethyl bromoacetate, using a strong base like potassium carbonate.
Industrial Production Methods
Industrially, the production of ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate can scale up using continuous flow reactors. These systems optimize reaction conditions, minimize waste, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions with agents like potassium permanganate, producing carboxylic acids.
Reduction: : It can be reduced using hydrogenation reactions, yielding alcohol derivatives.
Substitution: : The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Hydrogen gas over a palladium catalyst.
Substitution: : Hydrochloric acid in ethanol for ester hydrolysis.
Major Products
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Carboxylic acids and ethanol.
Aplicaciones Científicas De Investigación
Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate finds extensive applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular signaling pathways.
Medicine: : Explored for its potential use in drug delivery systems, owing to its lipophilicity and ability to cross cell membranes.
Industry: : Utilized in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. For instance, in anti-cancer applications, it may inhibit specific enzymes involved in cell proliferation. Its chromen core allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
8-Methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
The unique combination of the chromen ring and phenylacetate moiety in ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate provides enhanced reactivity and specific targeting abilities compared to its analogs. While similar compounds may share a chromen core, the specific substituents and ester linkage in this compound offer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)30-22-15-14-20-21(18-10-6-4-7-11-18)16-23(27)31-24(20)17(22)2/h4-16,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQDERHDUSFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)
![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)


![4-[3-[3-[3-(2-Methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine](/img/structure/B4921978.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![N-BENZYL-1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4921987.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
![N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide](/img/structure/B4922013.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)

